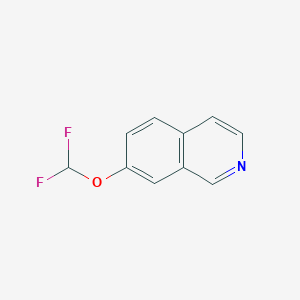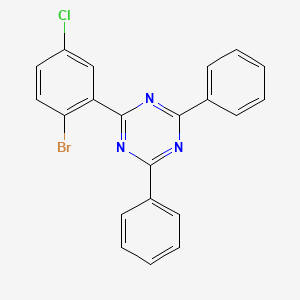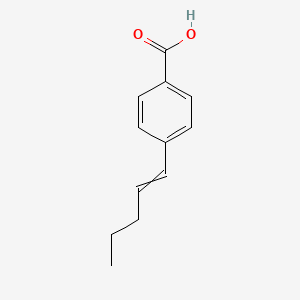![molecular formula C16H13N3O2S2 B12506020 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12506020.png)
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of indole, thieno, and pyrimidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thieno[3,2-d]pyrimidin-4-one Core Formation: This step involves the cyclization of appropriate thieno and pyrimidine precursors under high-temperature conditions, often using a strong acid catalyst.
Linking the Indole and Thieno[3,2-d]pyrimidin-4-one Units: The final step involves the formation of a sulfanyl linkage between the indole and thieno[3,2-d]pyrimidin-4-one units. This can be achieved through nucleophilic substitution reactions using thiol reagents and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Thiol reagents, halogenated solvents, and base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-2-(2-methylprop-2-enyl)-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-b]pyrimidin-1-one
Uniqueness
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of indole, thieno, and pyrimidinone moieties, which confer distinct chemical and biological properties
属性
分子式 |
C16H13N3O2S2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13N3O2S2/c20-13(19-7-5-10-3-1-2-4-12(10)19)9-23-16-17-11-6-8-22-14(11)15(21)18-16/h1-4,6,8H,5,7,9H2,(H,17,18,21) |
InChI 键 |
JEGOMJAIDLPHMP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3)SC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)

![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)

![N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
